molecular formula C21H22N6O2 B10980308 N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10980308
M. Wt: 390.4 g/mol
InChI Key: HXGLYXSAPOUROR-UHFFFAOYSA-N
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Description

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, often referred to as Compound X , is a synthetic molecule designed for specific purposes. Its chemical formula is C24H21N5O2. Let’s explore its various facets:

Preparation Methods

Synthetic Routes:: The synthesis of Compound X involves several steps. One common synthetic route includes the following:

    Naphthalene Amination:

    Oxidation and Cyclization:

Industrial Production:: Compound X can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and purification methods are crucial for industrial production.

Chemical Reactions Analysis

Reactivity:: Compound X exhibits interesting reactivity due to its functional groups. It can participate in various reactions:

    Oxidation: Oxidizing agents can convert the amino group to a nitro group.

    Reduction: Reduction of the carbonyl group may yield a secondary amine.

    Substitution: The pyrimidine moiety is susceptible to nucleophilic substitution.

    Amidation: The carboxamide group can undergo amidation reactions.

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO~4~) in acidic medium.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Alkyl halides or nucleophiles (e.g., amines).

    Amidation: Ammonia or primary amines.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Nitro-substituted derivatives.
  • Reduction: Secondary amine derivatives.
  • Substitution: Alkylated or aminated compounds.

Scientific Research Applications

Compound X finds applications in various fields:

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, affecting cellular processes. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Compound X stands out due to its naphthalene-pyrimidine-piperazine hybrid structure. Similar compounds include:

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C21H22N6O2/c28-19(25-18-8-3-6-16-5-1-2-7-17(16)18)15-24-21(29)27-13-11-26(12-14-27)20-22-9-4-10-23-20/h1-10H,11-15H2,(H,24,29)(H,25,28)

InChI Key

HXGLYXSAPOUROR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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